Lipophilicity Advantage vs. N-Methyl and N-Phenyl Analogs
The target compound exhibits a computed XLogP3 of 2.1 [1], compared to an estimated XLogP3 of approximately 1.0 for the N-methyl analog 2-(4-methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 320423-50-5) and approximately 2.8 for the N-phenyl analog 2-(4-phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 303987-39-5) [2]. This places the trifluoroethyl analog in an intermediate lipophilicity range, balancing membrane permeability with aqueous solubility—a profile often sought in CNS drug discovery [3].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 [1] |
| Comparator Or Baseline | N-methyl analog: estimated XLogP3 ~1.0; N-phenyl analog: estimated XLogP3 ~2.8 [2] |
| Quantified Difference | ΔXLogP3 ≈ +1.1 vs. N-methyl; ΔXLogP3 ≈ -0.7 vs. N-phenyl |
| Conditions | PubChem XLogP3 3.0 computation (target); estimated from SMILES-based calculation (comparators) |
Why This Matters
Lipophilicity within the 2–3 range is associated with favorable CNS penetration and oral bioavailability, making the trifluoroethyl analog a more balanced candidate than the polar N-methyl or the excessively lipophilic N-phenyl variant.
- [1] PubChem CID 62967410. Computed Properties: XLogP3-AA = 2.1. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Chembase. 2-(4-Methylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 320423-50-5), 2-(4-Phenylpiperazin-1-yl)-1,3-thiazole-5-carbaldehyde (CAS 303987-39-5). Accessed May 2026. View Source
- [3] Nasr EE, Tawfik SS, Massoud MAM, Mostafa AS. Unveiling new thiazole-clubbed piperazine derivatives as multitarget anti-AD: Design, synthesis, and in silico studies. Arch Pharm (Weinheim). 2024;357(9):e2400044. View Source
